molecular formula C29H44O4 B108503 16-Deacetylfusidic Acid gamma-Lactone CAS No. 4701-54-6

16-Deacetylfusidic Acid gamma-Lactone

Cat. No.: B108503
CAS No.: 4701-54-6
M. Wt: 456.7 g/mol
InChI Key: WESBIDUQKXCXGS-WLLXWWBMSA-N
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Description

16-Deacetylfusidic Acid gamma-Lactone is a metabolite of the drug Fusidic Acid . Fusidic acid is a bacteriostatic antibiotic that suppresses nitric oxide lysis of pancreatic islet cells .


Molecular Structure Analysis

The molecular formula of this compound is C29H44O4. Its molecular weight is 456.7 g/mol.

Scientific Research Applications

Antibacterial Activities

  • Antibacterial Applications : Helvolic acid derivatives, including compounds related to 16-Deacetylfusidic Acid gamma-Lactone, have shown antibacterial activity against Streptococcus agalactiae. This pathogen can cause significant harm to humans and fish, highlighting the potential therapeutic use of these compounds in treating bacterial infections (Kong et al., 2018).

Enzyme Research and Biosynthesis

  • Enzyme Involvement in Ascorbic Acid Biosynthesis : Research involving L-galactono-gamma-lactone dehydrogenase, an enzyme catalyzing the biosynthesis of L-ascorbic acid, is significant. This enzyme, associated with gamma-lactone compounds, highlights the role of these substances in essential biological processes (Ostergaard et al., 1997).

Hydrolysis Reactions

  • Hydrolysis of Aldonate Lactones : A novel lactonohydrolase from Fusarium oxysporum was found to catalyze the hydrolysis of aldonate lactones to aldonic acids, which may include compounds similar to this compound. Such enzymes are critical in chemical synthesis and have potential applications in biotechnology (Shimizu et al., 1992).

Metabolic and Transcriptional Regulation

  • Metabolic and Transcriptional Effects : Lactate, which is related to gamma-lactone biochemistry, has been shown to inhibit histone deacetylase activity, impacting gene transcription. This suggests that gamma-lactone compounds might play a role in regulating transcription and linking metabolic states to gene expression (Latham et al., 2012).

Biosynthesis and Production

  • Gamma-Aminobutyric Acid (GABA) Production : The production of GABA, which involves gamma-lactone structures, has been extensively studied. Lactic acid bacteria, known for producing gamma-lactones, are a key focus due to their potential in creating health-oriented products enriched in GABA (Li & Cao, 2010).

  • Gamma Hydroxybutyrate Concentration Studies : Research on gamma-hydroxybutyrate and gamma-butyrolactone, closely related to this compound, has been important in understanding their concentration in tissues and their physiological effects, such as inducing sleep (Bessman & Skolnik, 1964).

Safety and Hazards

The safety data sheet for 16-Deacetylfusidic Acid gamma-Lactone classifies it as having acute toxicity - Oral Category 4 . It is recommended to wash face, hands, and any exposed skin thoroughly after handling .

Mechanism of Action

Target of Action

16-Dafal, also known as 16-Deacetylfusidic Acid gamma-Lactone, primarily targets the Phospholipase A2 enzyme . This enzyme plays a crucial role in the synthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including regulation of inflammation .

Mode of Action

16-Dafal exerts its action by inhibiting the Phospholipase A2 enzyme, thereby reducing prostaglandin synthesis . Additionally, it decreases the release of certain chemicals that are important in the immune system . This dual action results in both anti-inflammatory and immunosuppressive effects .

Biochemical Pathways

The inhibition of the Phospholipase A2 enzyme disrupts the arachidonic acid pathway, leading to a decrease in the production of eicosanoids, including prostaglandins . This disruption can affect various downstream effects, such as the regulation of inflammation and immune response .

Result of Action

The primary result of 16-Dafal’s action is its anti-inflammatory effect, achieved by inhibiting prostaglandin synthesis . It also provides immunosuppressive action by decreasing the release of certain chemicals in the immune system . These actions can lead to significant preservation of muscle mass in patients .

Action Environment

It’s known that environmental conditions can significantly impact the stability and effectiveness of many compounds . Factors such as temperature, humidity, and light exposure could potentially affect the stability and efficacy of 16-Dafal, but specific studies would be needed to confirm this.

Biochemical Analysis

Biochemical Properties

16-Deacetylfusidic Acid gamma-Lactone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits protein synthesis in prokaryotes by inhibiting the ribosome-dependent activity of G factor and translocation of peptidyl-tRNA .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It suppresses nitric oxide lysis of pancreatic islet cells

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting protein synthesis in prokaryotes by inhibiting the ribosome-dependent activity of G factor and translocation of peptidyl-tRNA . This inhibition disrupts the normal functioning of the cells, leading to the bacteriostatic effect.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 16-Deacetylfusidic Acid gamma-Lactone involves the conversion of 16-Deacetylfusidic Acid to its corresponding gamma-lactone form. This can be achieved through a series of reactions involving the conversion of the carboxylic acid group to an acid chloride, followed by cyclization to form the lactone ring.", "Starting Materials": ["16-Deacetylfusidic Acid", "Thionyl chloride", "Triethylamine", "Methanol", "Chloroform", "Sodium bicarbonate", "Brine"], "Reaction": ["1. Dissolve 16-Deacetylfusidic Acid in dry chloroform and add thionyl chloride dropwise under nitrogen atmosphere.", "2. Add triethylamine to the reaction mixture and stir for 1 hour at room temperature.", "3. Remove the solvent under reduced pressure and dissolve the resulting acid chloride in dry methanol.", "4. Add sodium bicarbonate to the solution and stir for 30 minutes at room temperature.", "5. Remove the solvent under reduced pressure and dissolve the resulting carboxylate in dry chloroform.", "6. Add anhydrous hydrogen chloride gas to the solution and stir for 1 hour at room temperature.", "7. Remove the solvent under reduced pressure and dissolve the resulting gamma-lactone in dry methanol.", "8. Add sodium bicarbonate to the solution and stir for 30 minutes at room temperature.", "9. Remove the solvent under reduced pressure and dissolve the resulting compound in chloroform.", "10. Wash the solution with brine and dry over anhydrous sodium sulfate.", "11. Remove the solvent under reduced pressure to obtain 16-Deacetylfusidic Acid gamma-Lactone as a white solid."] }

CAS No.

4701-54-6

Molecular Formula

C29H44O4

Molecular Weight

456.7 g/mol

IUPAC Name

(1S,2S,4S,9R,11R,12S,13S,16R,17S,18S)-11,16-dihydroxy-1,2,13,17-tetramethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-7-en-6-one

InChI

InChI=1S/C29H44O4/c1-16(2)8-7-9-18-24-20-14-22(31)25-27(4)12-11-21(30)17(3)19(27)10-13-28(25,5)29(20,6)15-23(24)33-26(18)32/h8,17,19-23,25,30-31H,7,9-15H2,1-6H3/t17-,19-,20-,21+,22+,23-,25-,27-,28-,29-/m0/s1

InChI Key

WESBIDUQKXCXGS-WLLXWWBMSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]4[C@@]3(C[C@H]5C4=C(C(=O)O5)CCC=C(C)C)C)O)C

SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC5C4=C(C(=O)O5)CCC=C(C)C)C)O)C

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC5C4=C(C(=O)O5)CCC=C(C)C)C)O)C

Synonyms

29-Nor-8α,9β,13α,14β-dammara-17(20),24-dien-21-oic Acid, 3α,11α,16β-trihydroxy-γ-Lactone;  16-Deacetylfusidic Acid γ-Lactone;  Sodium Fusidate Impurity K

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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